molecular formula C23H28N2O4 B1596029 EUQUININE CAS No. 83-75-0

EUQUININE

Cat. No.: B1596029
CAS No.: 83-75-0
M. Wt: 396.5 g/mol
InChI Key: NSBRKSWSLRQPJW-WWLNLUSPSA-N
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Description

Quinine ethyl carbonate is a derivative of quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant for its antimalarial properties.

Scientific Research Applications

Quinine ethyl carbonate has several scientific research applications, including:

Mechanism of Action

Target of Action

Quinine, the active ingredient in quinine ethylcarbonate, primarily targets the malaria parasite Plasmodium falciparum . It acts as a blood schizonticide, meaning it targets the asexual, erythrocytic forms of the parasite .

Mode of Action

Specifically, these drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinine also inhibits nucleic acid and protein synthesis, and glycolysis in P. falciparum .

Biochemical Pathways

Quinine affects the biochemical pathways of the malaria parasite. It inhibits the uptake of precursors necessary for the parasite’s DNA, RNA, and protein synthesis . This disruption of the parasite’s biochemical pathways leads to its death .

Pharmacokinetics

Quinine is readily absorbed, mainly from the upper small intestine . It has a protein binding of 70-95% and an elimination half-life of 8-14 hours in adults . The pharmacokinetics of quinine suggest that it follows linear kinetics in the dose range of 250–1000 mg . These properties impact the bioavailability of quinine, influencing its therapeutic effectiveness.

Result of Action

The result of quinine’s action is the death of the malaria parasite, leading to the clearance of the parasite from the bloodstream. This results in the alleviation of malaria symptoms and, ultimately, recovery from the disease .

Action Environment

The action of quinine can be influenced by various environmental factors. For instance, the tastelessness of quinine ethylcarbonate compared to other quinine compounds may affect its oral intake and thus its bioavailability . Additionally, the presence of other substances in the environment, such as food or other drugs, can affect the absorption and metabolism of quinine .

Safety and Hazards

Quinine, the parent compound of Quinine ethylcarbonate, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause an allergic skin reaction and is harmful if swallowed . More severe side effects include deafness, low blood platelets, and an irregular heartbeat .

Future Directions

Quinine continues to play a critical role in the management of malaria, especially in the first trimester, and it will remain a mainstay of treatment until safer alternatives become available . A number of new potential anti-malarial drugs currently in development are outlined, along with a description of the hit to lead campaign from which it originated .

Biochemical Analysis

Biochemical Properties

Quinine ethylcarbonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with DNA-dependent DNA polymerase I and RNA polymerase, inhibiting their reactions with calf thymus DNA as the template and enzymes isolated from Escherichia coli . Additionally, quinine ethylcarbonate has been shown to enhance adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These interactions highlight the compound’s potential in regulating cellular processes and metabolic pathways.

Cellular Effects

Quinine ethylcarbonate exerts various effects on different types of cells and cellular processes. It has been observed to enhance the apoptotic and antiproliferative effects of vitamin D3 analogs in breast cancer cell lines, including MCF7, T-47D, SKBR3, and BT474 . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, quinine ethylcarbonate has been shown to regulate adipogenesis by activating the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These effects demonstrate the compound’s potential in modulating cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of quinine ethylcarbonate involves its interactions with various biomolecules, including enzymes and proteins. This compound inhibits the DNA-dependent DNA polymerase I and RNA polymerase reactions with calf thymus DNA as the template and enzymes isolated from Escherichia coli . Additionally, quinine ethylcarbonate enhances adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These interactions highlight the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinine ethylcarbonate have been observed to change over time. Studies have shown that this compound can cause a temporary disruption of outer hair cell function, which can be used to examine the role of outer hair cells in auditory perception . Additionally, quinine ethylcarbonate has been shown to have long-term effects on cellular function, including its ability to enhance adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These findings suggest that the compound’s effects can vary depending on the duration of exposure and the specific cellular processes being studied.

Dosage Effects in Animal Models

The effects of quinine ethylcarbonate vary with different dosages in animal models. Behavioral analyses of quinine processing in choice, feeding, and learning of larval Drosophila have shown that higher concentrations of quinine are required to suppress feeding compared to those needed for internal reinforcement . Additionally, quinine ethylcarbonate has been shown to enhance adipogenesis in a dose-dependent manner without affecting lipolysis . These findings indicate that the compound’s effects can vary depending on the dosage and the specific biological processes being studied.

Metabolic Pathways

Quinine ethylcarbonate is involved in various metabolic pathways, including those related to its role as a metabolite. This compound is classified as a cinchona alkaloid and is involved in the regulation of adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . Additionally, quinine ethylcarbonate interacts with enzymes such as DNA-dependent DNA polymerase I and RNA polymerase, inhibiting their reactions with calf thymus DNA as the template and enzymes isolated from Escherichia coli . These interactions highlight the compound’s involvement in regulating metabolic processes and enzyme activities.

Transport and Distribution

Quinine ethylcarbonate is transported and distributed within cells and tissues through various mechanisms. This compound has been shown to promote efficient intracellular DNA delivery and illuminate a protein-induced unpackaging mechanism . Additionally, quinine ethylcarbonate is involved in the regulation of adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These findings suggest that the compound’s transport and distribution within cells and tissues are influenced by its interactions with specific biomolecules and signaling pathways.

Subcellular Localization

The subcellular localization of quinine ethylcarbonate plays a crucial role in its activity and function. This compound has been shown to enhance adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . Additionally, quinine ethylcarbonate promotes efficient intracellular DNA delivery and illuminates a protein-induced unpackaging mechanism . These findings suggest that the compound’s subcellular localization is influenced by its interactions with specific biomolecules and signaling pathways, which in turn affect its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinine ethyl carbonate typically involves the reaction of quinine with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction proceeds as follows:

[ \text{Quinine} + \text{Ethyl Chloroformate} \rightarrow \text{Quinine Ethyl Carbonate} + \text{Hydrochloric Acid} ]

The reaction is usually conducted at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of quinine ethyl carbonate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Quinine ethyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, quinine ethyl carbonate can hydrolyze to form quinine and ethyl carbonate.

    Oxidation: Quinine ethyl carbonate can be oxidized to form quinine N-oxide.

    Substitution: The ethyl carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acid/base solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Quinine ethyl carbonate is unique due to its odorless and tasteless properties, making it suitable for use in food and beverage applications. Additionally, its potential for use in treating drug-resistant malaria strains highlights its importance in medical research .

Properties

IUPAC Name

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)22(29-23(26)28-5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21-22H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBRKSWSLRQPJW-WWLNLUSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045965
Record name Quinine ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-75-0
Record name Euquinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine ethylcarbonate [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinine ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl quinine carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUININE ETHYLCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2V8911157
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common analytical methods used to determine Quinine ethylcarbonate in pharmaceutical preparations?

A1: Two primary methods have been explored for determining Quinine ethylcarbonate content:

    Q2: Has the mutagenicity of Quinine ethylcarbonate been investigated?

    A3: Research has explored the mutagenicity of quinoline and its derivatives, including Quinine ethylcarbonate, using microbial testing methods. [] Although specific outcomes are not detailed in the abstracts provided, this research highlights the efforts made to understand the compound's potential mutagenic effects.

    Q3: Were there any studies on the therapeutic value of Quinine ethylcarbonate?

    A4: Yes, historical studies explored the therapeutic value of Quinine ethylcarbonate, particularly in the context of malaria treatment. [] While the provided abstract does not delve into specific findings, it highlights the historical interest in this compound's medicinal properties.

    Q4: How does the concept of tastelessness apply to Quinine ethylcarbonate?

    A5: Research suggests that "tastelessness," often associated with Quinine ethylcarbonate, is a poorly defined concept. [] This highlights the need for more precise terminology and standardized methods for evaluating taste perception related to pharmaceutical compounds.

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